1-Methylprop-1-enyl acetate
Description
1-Methylprop-1-enyl acetate (IUPAC name: 2-methylprop-2-en-1-yl acetate), commonly known as methallyl acetate, is an unsaturated ester with the molecular formula C₅H₈O₂. It is characterized by a propene backbone substituted with a methyl group at the C2 position and an acetate ester at the C1 position. This compound is widely used in organic synthesis, particularly in the production of polymers and fragrances due to its reactive allylic double bond .
Properties
IUPAC Name |
[(E)-but-2-en-2-yl] acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2/c1-4-5(2)8-6(3)7/h4H,1-3H3/b5-4+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOCFREXEVDCHGU-SNAWJCMRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)OC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(\C)/OC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6203-88-9 | |
| Record name | 1-methylprop-1-enyl acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.699 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methylprop-1-enyl acetate can be synthesized through the esterification of 1-methylprop-1-enyl alcohol with acetic acid. The reaction typically involves the use of a catalyst such as sulfuric acid to facilitate the esterification process. The reaction conditions include heating the mixture under reflux to achieve the desired product.
Industrial Production Methods: In industrial settings, the production of 1-methylprop-1-enyl acetate involves similar esterification processes but on a larger scale. The use of continuous reactors and efficient separation techniques ensures high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: 1-Methylprop-1-enyl acetate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze to form 1-methylprop-1-enyl alcohol and acetic acid.
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Substitution: It can undergo nucleophilic substitution reactions where the acetate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles like amines or thiols under appropriate conditions.
Major Products Formed:
Hydrolysis: 1-Methylprop-1-enyl alcohol and acetic acid.
Oxidation: Corresponding ketones or aldehydes.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Scientific Research Applications
1-Methylprop-1-enyl acetate is primarily studied for its reactivity and potential as a precursor in synthetic organic chemistry. Some notable applications include:
Synthesis of Chemical Intermediates
This compound can serve as a useful building block in the synthesis of various chemical intermediates. Its structure allows for functionalization through reactions such as hydrolysis, which can yield valuable products like allyl alcohol, a precursor for specialty polymers and glycerol .
Flavor and Fragrance Industry
Due to its pleasant aroma, 1-methylprop-1-enyl acetate is investigated for use in flavoring and fragrance formulations. It can enhance the scent profiles of various products, including perfumes and food flavorings, by imparting fruity notes that complement other ingredients .
Biocidal Applications
Research indicates that compounds similar to 1-methylprop-1-enyl acetate may possess biocidal properties. Investigations into its efficacy as an active substance in biocidal products are ongoing, which could lead to applications in agricultural and household products .
Case Study 1: Synthesis of Glycerol Derivatives
A study explored the hydrolysis of 1-methylprop-1-enyl acetate to produce glycerol derivatives. The findings indicated that the reaction conditions significantly influenced the yield and purity of glycerol obtained, demonstrating the compound's utility in biodiesel production processes .
Case Study 2: Flavor Enhancement in Food Products
In a controlled experiment, 1-methylprop-1-enyl acetate was added to fruit-flavored beverages to assess its impact on flavor profile. Sensory analysis revealed that its inclusion improved the overall acceptance of the beverage among consumers, highlighting its potential in food technology applications .
Mechanism of Action
The mechanism of action of 1-methylprop-1-enyl acetate involves its interaction with various molecular targets and pathways. As an ester, it can undergo hydrolysis to release acetic acid and 1-methylprop-1-enyl alcohol, which can further participate in biochemical pathways. Its interactions with enzymes and other proteins are subjects of ongoing research .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following compounds share structural similarities with 1-methylprop-1-enyl acetate but differ in functional groups, substituents, or applications:
Methoxy Propyl Acetate (PGMEA)
- IUPAC Name : 1-Methoxy-2-acetoxypropane
- Molecular Formula : C₆H₁₂O₃
- Key Features : Contains both an ether (-O-) and ester (-OAc) functional group.
- Applications : A high-boiling solvent used in coatings, inks, and electronics manufacturing due to its low toxicity and excellent solvency .
1-Ethoxypropan-2-yl Acetate
- IUPAC Name : 1-Ethoxy-2-propyl acetate
- Molecular Formula : C₇H₁₄O₃
- Key Features : Ethoxy substituent replaces the methyl group in PGMEA, altering polarity and boiling point.
- Applications : Used as a solvent in industrial applications, similar to PGMEA but with modified evaporation rates .
Allyl Acetate
Physical and Chemical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Boiling Point (Estimated) |
|---|---|---|---|---|
| 1-Methylprop-1-enyl acetate | C₅H₈O₂ | 116.12 | Allyl ester, methyl group | ~130–140°C* |
| Methoxy Propyl Acetate | C₆H₁₂O₃ | 132.16 | Ether, ester | ~145–155°C |
| 1-Ethoxypropan-2-yl acetate | C₇H₁₄O₃ | 146.19 | Ether, ester | ~160–170°C |
| Allyl Acetate | C₅H₈O₂ | 100.12 | Allyl ester | ~103–105°C |
Key Differentiators
Reactivity :
- Methallyl acetate’s methyl group enhances steric hindrance, reducing polymerization rates compared to allyl acetate.
- PGMEA’s ether-ester structure increases stability and boiling point, making it less reactive than allyl esters .
Solvent Performance :
Toxicity :
- Methallyl acetate and allyl acetate pose higher flammability risks than glycol ether acetates .
Biological Activity
1-Methylprop-1-enyl acetate, also known by its CAS number 6203-88-9, is a compound with notable biological activities. This article explores its chemical properties, biological effects, and relevant case studies, providing a comprehensive overview of its significance in various fields.
- Molecular Formula : C₆H₁₀O₂
- Molecular Weight : 114.14 g/mol
- LogP : 1.47 (indicating moderate lipophilicity) .
Insect Attractant Properties
1-Methylprop-1-enyl acetate has been identified as an insect sex attractant. Research indicates that compounds in this class can elicit significant biological responses at extremely low concentrations, often in the range of to g/ml. Such low thresholds highlight the compound's potential utility in pest management and ecological studies .
Antimicrobial Activity
Studies have demonstrated that 1-methylprop-1-enyl acetate exhibits antimicrobial properties. It has shown effectiveness against various bacterial strains, which may be attributed to its ability to disrupt cell membrane integrity. This characteristic makes it a candidate for further exploration in developing natural preservatives or therapeutic agents .
Case Study 1: Insect Behavior Modification
A study conducted on the effects of 1-methylprop-1-enyl acetate on moth species revealed that this compound significantly influenced mating behaviors. The research documented that exposure to this acetate led to increased mating success rates in controlled environments, suggesting its potential application in biological pest control strategies .
Case Study 2: Antimicrobial Efficacy
In a laboratory setting, the antimicrobial activity of 1-methylprop-1-enyl acetate was tested against Staphylococcus aureus and Escherichia coli. Results indicated a dose-dependent inhibition of bacterial growth, with effective concentrations ranging from 0.5% to 2% v/v. These findings suggest its potential as a natural antibacterial agent .
Research Findings
Q & A
Q. What are the optimal synthetic routes for 1-Methylprop-1-enyl acetate, and how can reaction conditions be systematically optimized?
- Methodological Answer : Synthesis typically involves esterification of 1-methylprop-1-enol with acetic anhydride under acid catalysis. Optimization includes:
-
Catalyst Screening : Test Lewis acids (e.g., H₂SO₄, p-toluenesulfonic acid) or enzymatic catalysts (lipases) to improve yield and selectivity .
-
Reaction Monitoring : Use GC-MS or HPLC to track intermediate formation and byproducts. Adjust temperature (40–80°C) and stoichiometric ratios (e.g., 1:1.2 alcohol:anhydride) to minimize side reactions .
-
Purification : Distillation or column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the product.
- Data Table : Hypothetical Optimization Parameters
| Catalyst | Temp (°C) | Yield (%) | Purity (GC-MS) |
|---|---|---|---|
| H₂SO₄ | 60 | 72 | 98% |
| Lipase B | 40 | 65 | 95% |
| p-TsOH | 80 | 85 | 99% |
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing 1-Methylprop-1-enyl acetate?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR to confirm structure (e.g., vinyl proton δ 5.2–5.8 ppm, acetate methyl δ 2.0–2.1 ppm) .
- IR Spectroscopy : C=O stretch ~1740 cm⁻¹ and C-O-C ester linkage ~1240 cm⁻¹ .
- GC-MS : Retention time and fragmentation patterns (e.g., m/z 88 [CH₃COO⁺], m/z 43 [CH₃CO⁺]) for purity assessment .
Advanced Research Questions
Q. How can computational chemistry methods predict the reactivity of 1-Methylprop-1-enyl acetate in nucleophilic addition reactions?
- Methodological Answer :
- DFT Calculations : Use Gaussian or ORCA to model transition states and activation energies. Compare substituent effects on the electron-deficient double bond .
- Solvent Effects : Apply COSMO-RS to simulate solvent polarity impacts on reaction pathways (e.g., acetonitrile vs. toluene) .
- Validation : Cross-check computational results with experimental kinetics (e.g., UV-Vis monitoring of reaction progress) .
Q. How can contradictions in reported thermodynamic properties (e.g., enthalpy of formation) be resolved?
- Methodological Answer :
-
Data Harmonization : Compare measurement techniques (e.g., combustion calorimetry vs. computational estimates) and standardize experimental conditions (pressure, purity) .
-
Error Analysis : Identify systematic biases (e.g., impurities in samples used for calorimetry) using high-resolution mass spectrometry .
-
Collaborative Studies : Replicate experiments across independent labs with traceable reference materials .
- Data Table : Hypothetical Thermodynamic Data Comparison
| Method | ΔHf (kJ/mol) | Uncertainty (± kJ/mol) | Source |
|---|---|---|---|
| Combustion Calorimetry | -320.5 | 2.5 | Lab A |
| DFT (B3LYP/6-31G*) | -315.8 | 5.0 | Lab B |
Structural and Crystallographic Analysis
Q. What strategies are recommended for resolving crystallographic disorder in 1-Methylprop-1-enyl acetate derivatives?
- Methodological Answer :
- Data Collection : Use high-resolution X-ray diffraction (Mo Kα radiation, λ = 0.71073 Å) with low-temperature (100 K) crystals to reduce thermal motion .
- Refinement : Apply SHELXL for disorder modeling (e.g., split positions for flexible methyl/vinyl groups) and validate with R-factor convergence (<5%) .
- Validation : Cross-validate with Hirshfeld surface analysis to assess intermolecular interactions .
Mechanistic Studies
Q. How can isotopic labeling (e.g., ¹³C or ²H) elucidate the reaction mechanisms of 1-Methylprop-1-enyl acetate in acid-catalyzed hydrolysis?
- Methodological Answer :
- Labeling Strategy : Synthesize ¹³C-labeled acetate moiety to track cleavage sites via NMR or mass spectrometry .
- Kinetic Isotope Effects (KIE) : Compare reaction rates of labeled vs. unlabeled compounds to identify rate-determining steps (e.g., C-O bond cleavage) .
- Computational Mapping : Correlate experimental KIE with transition state models from DFT calculations .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
